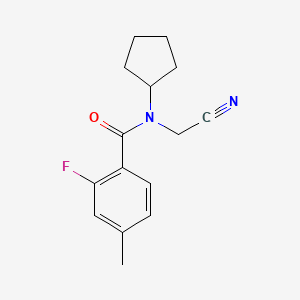

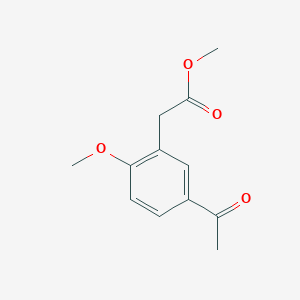

![molecular formula C27H32ClF3N6O2S B2527385 1-{1-[(1-苄基-3,5-二甲基-1H-吡唑-4-基)磺酰基]哌啶-4-基}-4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪 CAS No. 2097938-33-3](/img/structure/B2527385.png)

1-{1-[(1-苄基-3,5-二甲基-1H-吡唑-4-基)磺酰基]哌啶-4-基}-4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple pharmacophoric elements such as a benzyl group, a pyrazole ring, a sulfonyl group, and a piperazine moiety, which are common in drug design for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported, where substituted benzhydryl chlorides are reacted with piperidine followed by N-sulfonation with sulfonyl chlorides . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis of pyrazolo[1,5-a]pyridines, which share a similar pyrazole core, involves reductive amination, amide hydrolysis, and N-alkylation . These methods provide a foundation for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray diffraction studies . These techniques could be employed to determine the molecular structure of the compound , ensuring the correct conformation and geometry around key atoms such as nitrogen and sulfur.

Chemical Reactions Analysis

The compound's pyrazole and piperazine moieties suggest it could undergo various chemical reactions. For instance, the pyrazole could participate in nucleophilic aromatic substitution reactions , while the piperazine linker could be involved in the formation of bis(pyrazolo[1,5-a]pyrimidines) under microwave irradiation . These reactions are crucial for the compound's potential as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a trifluoromethyl group could increase its lipophilicity, while the sulfonyl group could affect its solubility and hydrogen bonding capacity. The piperazine moiety could contribute to the compound's basicity and potential to form salts, impacting its pharmacokinetic properties.

Relevant Case Studies

Case studies involving similar compounds have shown significant antimicrobial activities against bacterial and fungal pathogens . Additionally, compounds with a pyrazole core have been evaluated for their receptor binding affinities, suggesting potential applications in neuropharmacology . The bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have demonstrated potent antibacterial and biofilm inhibition activities, as well as inhibitory activities against the MurB enzyme, which is essential for bacterial cell wall synthesis .

科学研究应用

分子相互作用和受体结合

对与"1-{1-[(1-苄基-3,5-二甲基-1H-吡唑-4-基)磺酰基]哌啶-4-基}-4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪"结构相关的化合物的研究集中在它们与大麻素受体的相互作用上。例如,对 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺 (SR141716; 1) 的研究揭示了其对 CB1 大麻素受体有效且选择性的拮抗特性。构象分析和 3D 定量构效关系 (QSAR) 模型表明,N1 芳环部分主导了与受体的空间结合相互作用,类似于大麻素激动剂和氨基烷基吲哚激动剂 (Shim 等,2002)。

合成和受体结合测定

另一项针对吡唑并[1,5-α]吡啶的研究,包括由吡唑并[1,5-α]吡啶-3-甲醛和 1-哌嗪甲醛合成的衍生物,证明了它们作为多巴胺 D4 受体配体的潜力,具有显着的亲和力常数,表明这些化合物与神经学研究和潜在治疗应用相关 (李谷查,2014)。

抗菌和抗癌应用

包含吡唑/哌啶/苯胺部分的衍生物已在抗菌活性中显示出前景。一项合成具有这些部分的新型 s-三嗪衍生物的研究提出了分子结构调查,并突出了它们的分子间相互作用和作为抗菌剂的潜力。DFT 计算和 NMR 化学位移提供了对其电子性质和分子结构的见解,进一步强调了它们的药理潜力 (Shawish 等,2021)。

此外,还合成了具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,证明了对各种细菌菌株(包括大肠杆菌、金黄色葡萄球菌和变形链球菌)具有有效的抗菌功效和生物膜抑制活性。这些化合物还对 MRSA 和 VRE 细菌菌株表现出显着的抑制活性,表明它们作为新型抗菌剂的潜力 (Mekky 和 Sanad,2020)。

属性

IUPAC Name |

1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32ClF3N6O2S/c1-19-25(20(2)37(33-19)18-21-6-4-3-5-7-21)40(38,39)36-10-8-23(9-11-36)34-12-14-35(15-13-34)26-24(28)16-22(17-32-26)27(29,30)31/h3-7,16-17,23H,8-15,18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJTVVJNLZTOCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClF3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

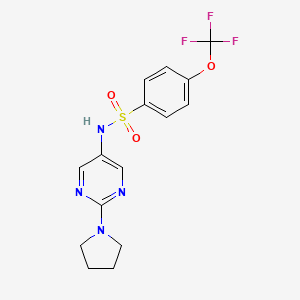

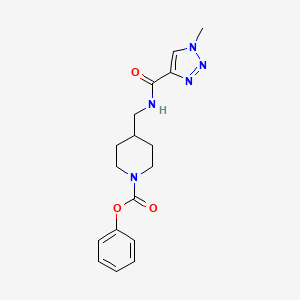

![N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527305.png)

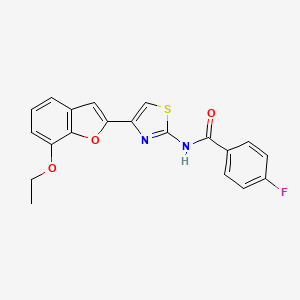

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

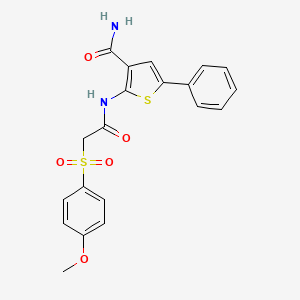

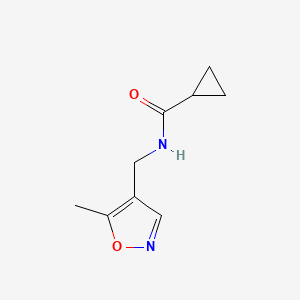

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)